molecular formula C13H20N2O4 B1525753 tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1160246-76-3

tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No. B1525753
M. Wt: 268.31 g/mol
InChI Key: KGASDBALYJEYOG-UHFFFAOYSA-N
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Description

“tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate” is a chemical compound with the molecular formula C13H20N2O4 . It is used for scientific research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)8-9(16)14-10(13)17/h4-8H2,1-3H3, (H,14,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate” is 268.31 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point were not available in the sources I found.

Scientific Research Applications

Spirolactams as Conformationally Restricted Pseudopeptides

Fernandez et al. (2002) discussed the synthesis of derivatives of tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate for use in peptide synthesis as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Their work involves the synthesis and conformational analysis of these compounds to mimic gamma-turn/distorted type II beta-turn structures in peptides, demonstrating the potential of these spirolactams in the design of peptidomimetics with predefined conformational preferences (M. M. Fernandez et al., 2002).

Supramolecular Arrangements Based on Cyclohexane-5-spirohydantoin Derivatives

Graus et al. (2010) explored the synthesis and crystallographic analysis of cyclohexane-spirohydantoin derivatives, including tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate, to understand the impact of substituents on supramolecular arrangements. Their findings highlight the significance of these compounds in studying crystal structures and molecular interactions, offering insights into the structural basis for the assembly of complex molecular architectures (Sara Graus et al., 2010).

NMR Characterization of Spiro[4.5]decanes

Guerrero-Alvarez et al. (2004) reported on the stereochemical analysis of a variety of spiro[4.5]decanes, including tert-Butyl substituted compounds, using NMR techniques. This study provides detailed insights into the relative configuration of these molecules, contributing valuable information for the structural elucidation and design of new compounds in medicinal chemistry and materials science (J. Guerrero-Alvarez et al., 2004).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 1,3-dioxo-2,9-diazaspiro[4.5]decane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-5-13(8-15)7-9(16)14-10(13)17/h4-8H2,1-3H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGASDBALYJEYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724470
Record name tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate

CAS RN

1160246-76-3
Record name 1,1-Dimethylethyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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